4-Bromo-N-(4-nitrobenzyl)-N-phenylbenzamide
CAS No.:
Cat. No.: VC17421273
Molecular Formula: C20H15BrN2O3
Molecular Weight: 411.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H15BrN2O3 |
|---|---|
| Molecular Weight | 411.2 g/mol |
| IUPAC Name | 4-bromo-N-[(4-nitrophenyl)methyl]-N-phenylbenzamide |
| Standard InChI | InChI=1S/C20H15BrN2O3/c21-17-10-8-16(9-11-17)20(24)22(18-4-2-1-3-5-18)14-15-6-12-19(13-7-15)23(25)26/h1-13H,14H2 |
| Standard InChI Key | IHSOASWEKKUITN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)N(CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)Br |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure comprises three distinct aromatic systems:
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A benzamide backbone with a bromine atom at the 4-position.
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An N-phenyl group directly attached to the amide nitrogen.
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An N-(4-nitrobenzyl) moiety introducing a nitro-functionalized benzyl group.
This arrangement creates a sterically congested environment, influencing its electronic properties and intermolecular interactions. The bromine atom enhances electrophilic substitution reactivity, while the nitro group contributes to electron-withdrawing effects, potentially modulating biological activity .
Physicochemical Properties
While experimental data for 4-bromo-N-(4-nitrobenzyl)-N-phenylbenzamide are unavailable, analogous compounds provide a basis for estimation:
The nitro group at the benzyl para position likely reduces aqueous solubility compared to non-nitrated analogs, a critical factor in drug formulation .
Synthetic Methodologies
Retrosynthetic Analysis
The compound can be synthesized via sequential functionalization of the benzamide core:
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Bromination: Introducing bromine at the 4-position of benzoyl chloride.
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Amide Formation: Coupling with aniline to yield 4-bromo-N-phenylbenzamide.
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Nitrobenzyl Introduction: Alkylation with 4-nitrobenzyl bromide under basic conditions.
Synthesis of 4-Bromo-N-phenylbenzamide
As demonstrated in the preparation of 4-bromo-N-phenylbenzamide (3k) :
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Reactants: 4-Bromobenzoyl chloride (1.2 eq), aniline (1.0 eq).
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Conditions: Dichloromethane, triethylamine (2.0 eq), 0°C to room temperature, 12 h.
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Yield: 95% after column chromatography (petroleum ether/ethyl acetate = 10:1) .
Characterization Data (for Intermediate 3k) :
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¹H NMR (400 MHz, DMSO-d₆): δ 10.33 (s, 1H), 7.93 (d, J = 8.4 Hz, 2H), 7.80 (d, J = 8.9 Hz, 2H), 7.73 (d, J = 8.3 Hz, 2H), 7.36 (t, J = 7.8 Hz, 2H).
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¹³C NMR (126 MHz, DMSO-d₆): δ 164.6, 139.0, 134.0, 131.4, 129.8, 128.7, 125.3, 123.9, 120.4.
N-Alkylation with 4-Nitrobenzyl Bromide
Procedure:
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Reactants: 4-Bromo-N-phenylbenzamide (1.0 eq), 4-nitrobenzyl bromide (1.2 eq), K₂CO₃ (2.0 eq).
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Solvent: Anhydrous DMF, 80°C, 24 h under N₂.
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Workup: Quench with ice-water, extract with ethyl acetate, dry over Na₂SO₄.
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Purification: Silica gel chromatography (hexane/ethyl acetate gradient).
Key Challenges:
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Steric hindrance from the N-phenyl group may reduce alkylation efficiency.
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Competing O-alkylation necessitates careful base selection (e.g., K₂CO₃ vs. NaOH) .
Spectroscopic Characterization
Infrared Spectroscopy
Anticipated IR absorptions:
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ν(N-H): ~3320 cm⁻¹ (amide N-H stretch, broad).
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ν(C=O): ~1645 cm⁻¹ (amide I band).
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ν(NO₂): 1520 cm⁻¹ and 1350 cm⁻¹ (asymmetric/symmetric stretches) .
¹H NMR Predictions (DMSO-d₆)
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Aromatic Protons:
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4-Bromophenyl: δ 7.93 (d, J = 8.4 Hz, 2H).
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N-Phenyl: δ 7.36 (t, J = 7.8 Hz, 2H), 7.11 (t, J = 7.5 Hz, 1H).
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4-Nitrobenzyl: δ 8.20 (d, J = 8.6 Hz, 2H), 7.85 (d, J = 8.6 Hz, 2H).
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Methylene Protons: δ 5.15 (s, 2H, -CH₂-).
¹³C NMR Predictions
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Carbonyl (C=O): δ ~164.5.
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Nitrobenzyl Carbons:
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C-NO₂: δ 147.8.
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Ortho to NO₂: δ 123.5.
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Biological Activity and Computational Modeling
ADME Profiling
Predicted Properties (SwissADME):
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GI Absorption: Low (nitro group reduces permeability).
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BBB Permeability: Unlikely (logBB < -1).
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CYP450 Inhibition: Moderate (2C9, 2D6 isoforms).
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